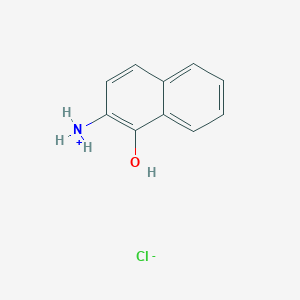

1-Hydroxy-2-naphthylammonium chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1-hydroxynaphthalen-2-yl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-6,12H,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJOQASNBCUDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

606-41-7 (Parent) | |

| Record name | 2-Amino-1-naphthol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041772230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41772-23-0 | |

| Record name | 1-Naphthalenol, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41772-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-naphthol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041772230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-hydroxy-2-naphthylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Hydroxy 2 Naphthylammonium Chloride and Its Derivatives

Established Synthetic Pathways for Naphthylammonium and Naphthol Derivatives

The synthesis of the 1-hydroxy-2-naphthylamine framework, the core of 1-Hydroxy-2-naphthylammonium chloride, and its derivatives is primarily achieved through reduction-based methods, condensation and substitution reactions, and multicomponent reaction strategies.

Reduction-Based Approaches for 1-Hydroxy-2-naphthylammonium Chloride Precursors

A principal and established method for synthesizing 1-amino-2-naphthol (B1212963), the precursor to its hydrochloride salt, involves the chemical reduction of 1-nitroso-2-naphthol (B91326). orgsyn.orgresearchgate.net This nitroso compound is typically prepared by treating 2-naphthol (B1666908) with nitrous acid. wikipedia.orgorgsyn.org

The reduction of the nitroso group to an amine can be accomplished using various reducing agents. Historically, reagents such as stannous chloride in an acidic medium have been employed. orgsyn.org This method can be optimized to allow for the direct crystallization of the amine hydrochloride, avoiding the cumbersome isolation of an intermediate amine stannochloride complex. orgsyn.org Alternative reduction methods have utilized sodium hydrosulfite or hydrogen sulfide (B99878) in an alkaline solution, although challenges with oxidation of the final product have been noted. orgsyn.org The electrochemical reduction of 1-nitroso-2-naphthol at a Ti/ceramic TiO₂ cathode has also been demonstrated to produce 1-amino-2-naphthol in high yield. researchgate.net

Catalytic hydrogenation represents another key reduction strategy, particularly for related nitro-aromatic compounds. For instance, the catalytic hydrogenation of 2-nitronaphthalene-4,8-disulphonic acid ammonium (B1175870) salt to its corresponding 2-naphthylamine (B18577) derivative is effectively carried out using palladium/carbon (Pd/C) or platinum/carbon (Pt/C) catalysts under elevated pressure and temperature. google.com Similarly, the reduction of nitrophenols to valuable aminophenols is often achieved with metal catalysts like copper, gold, or platinum, using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) to facilitate the electron transfer. nih.gov

Condensation and Substitution Reactions in 1-Hydroxy-2-naphthylammonium Chloride Synthesis

Condensation reactions are fundamental in organic synthesis, involving the combination of two molecules to form a single, larger molecule, often with the elimination of a small molecule like water. libretexts.orglibretexts.org In the context of naphthol derivatives, several named reactions are pivotal.

The Bucherer reaction provides a classic pathway for the reversible conversion of a naphthol to a naphthylamine using ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite. wikipedia.org The mechanism involves the addition of bisulfite to the naphthol, followed by a nucleophilic addition of an amine and subsequent elimination of water and sodium bisulfite to yield the naphthylamine. wikipedia.org

The Betti reaction , a specific type of Mannich reaction, is a three-component condensation of a naphthol (typically 2-naphthol), an aldehyde, and an amine (like ammonia) to produce 1-(α-aminoalkyl)-2-naphthol derivatives, commonly known as Betti bases. nih.govmdpi.comwikipedia.org This reaction is significant for creating a C-C bond under relatively mild conditions. mdpi.com The generally accepted mechanism proceeds through the formation of a highly reactive ortho-quinone methide intermediate from the reaction of the naphthol and aldehyde, which then undergoes a nucleophilic addition by the amine. mdpi.comijcmas.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step, are highly efficient for creating molecular complexity and are widely used for synthesizing derivatives of 1-hydroxy-2-naphthylamine. mdpi.comuni.lu The Betti reaction is a prime example of an MCR used to generate extensive libraries of aminoalkyl naphthols. nih.govsci-hub.se These reactions are prized for their atom economy, reduced waste, and operational simplicity. sci-hub.se

Variations of the Betti reaction employ different aldehydes and amines, leading to a diverse range of aminobenzylnaphthols and related structures. nih.govnih.gov For example, using α-amino acid methyl esters in a solvent-free Betti reaction with 2-naphthol and aryl aldehydes yields corresponding aminobenzylnaphthols. nih.gov Another strategy involves consecutive MCRs, where the product of a Betti reaction is used in a subsequent Bargellini reaction to construct more complex heterocyclic scaffolds like naphtho[1,2-f] mdpi.comuni.luoxazepines. chemicalpapers.com

Optimized Reaction Conditions and Parameters

The efficiency, yield, and selectivity of the synthetic pathways leading to 1-Hydroxy-2-naphthylammonium chloride and its derivatives are highly dependent on the choice of catalysts, reagents, and solvents.

Influence of Catalysts and Reagents

A wide array of catalysts has been developed to promote the synthesis of aminonaphthol derivatives, particularly through multicomponent reactions. These can be broadly categorized as Brønsted acids, Lewis acids, and heterogeneous catalysts.

In the synthesis of amidoalkyl naphthols via the Mannich-type condensation, various catalysts have been shown to be effective. mdpi.com For instance, phenylboronic acid has been used as a catalyst for the three-component condensation of 2-naphthol, aromatic aldehydes, and acetamide (B32628) under solvent-free conditions. mdpi.com Other acid catalysts reported to be effective include silica-supported perchloric acid (HClO₄-SiO₂), which facilitates the reaction of aryl aldehydes, 2-naphthol, and carbamates. tandfonline.com

Heterogeneous catalysts are particularly advantageous due to their ease of separation and potential for recyclability. sci-hub.sersc.org Examples include:

Zeolites: H-ZSM-5 has been used as an inexpensive, benign, and recyclable catalyst for the Betti reaction, providing high yields at room temperature. sci-hub.se

Nanocatalysts: A variety of nanocatalysts, such as nanostructured cobalt complexes, nickel nanoparticles, and phosphotungstic acid supported on graphene oxide, have been reported to efficiently catalyze the formation of amidoalkyl naphthols, often under solvent-free conditions. mdpi.com Magnetite-supported montmorillonite (B579905) (K10) has also been shown to be a highly active and reusable catalyst for these transformations. rsc.org

Acidic Ionic Liquids: Magnetic nanoparticle-supported acidic ionic liquids (AIL@MNP) serve as novel, efficient, and easily recoverable heterogeneous catalysts for the synthesis of 1-amidoalkyl-2-naphthol derivatives. mdpi.com

The table below summarizes the performance of various catalysts in the synthesis of naphthol derivatives.

| Catalyst | Reaction Type | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Phenylboronic acid (15 mol%) | Amidoalkyl Naphthol Synthesis | Solvent-free, 120 °C | 60–92% | mdpi.com |

| H-ZSM-5 (10 mol%) | Betti Reaction | DCM, Room Temp. | 76–92% | sci-hub.se |

| Nickel Nanoparticles | Amidoalkyl Naphthol Synthesis | Solvent-free, 100 °C | 35–95% | mdpi.com |

| AIL@MNP | Amidoalkyl Naphthol Synthesis | Solvent-free, 90-120 °C | Up to 96% | mdpi.com |

| HClO₄-SiO₂ (3.5 mol%) | N-protected Aminoalkyl Naphthol Synthesis | Solvent-free, 85 °C | High | tandfonline.com |

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can significantly impact reaction rates, yields, and in some cases, the reaction pathway itself. While many modern procedures for synthesizing naphthol derivatives favor solvent-free conditions for their environmental benefits, the role of the solvent remains a critical parameter in other protocols. mdpi.comrsc.orgresearchgate.net

In the Betti reaction, for example, various solvents have been explored. A study optimizing the synthesis of aminoalkylnaphthols with the H-ZSM-5 catalyst tested several solvents, including dichloromethane (B109758) (DCM), acetonitrile, ethanol, and water. DCM was found to provide the best yield (92%), while the reaction in water was significantly less effective (10% yield). sci-hub.se This highlights the strong influence of the solvent medium on the reaction's efficiency.

Conversely, some synthetic methods are explicitly designed to work in water, leveraging its unique properties. researchgate.net The electronic spectra, and thus the reactivity, of naphthalene (B1677914) derivatives are known to be affected by solvent polarity and hydrogen bonding interactions. oup.comnih.gov For instance, the synthesis of Betti bases has been reported in aqueous media using reverse zinc oxide nanomicelles as a catalyst. researchgate.net Similarly, glycerol (B35011) has been used as a green solvent for the Betti reaction, affording products in high yields within minutes. nih.gov

Solvent-free, or neat, conditions are increasingly popular. nih.govtandfonline.com These reactions, often conducted at elevated temperatures, can lead to high yields and simplify product purification by eliminating the need to remove a solvent. The synthesis of amidoalkyl naphthols is frequently performed under solvent-free conditions using various catalysts, demonstrating the viability and efficiency of this approach. mdpi.comrsc.org

The table below presents data on the effect of different solvents on the yield of a model Betti reaction.

Temperature and Pressure Optimization

The Bucherer reaction, which involves the conversion of a naphthol to a naphthylamine in the presence of ammonia and a bisulfite, is a thermally driven process. wikipedia.orgorganicreactions.orgacs.org The reaction is typically carried out at elevated temperatures to overcome the activation energy for the nucleophilic substitution on the naphthalene ring. The use of sealed reaction vessels, such as Teflon-capped pressure flasks, is common, indicating that the reaction is often performed under elevated pressure. acs.orgresearchgate.net This is necessary to maintain the concentration of volatile reagents like ammonia in the reaction mixture and to increase the reaction rate.

Microwave irradiation has also been employed to accelerate the Bucherer reaction, with a reaction time of 30 minutes at 150 Watts being reported as optimal for the synthesis of certain aminonaphthalene derivatives. researchgate.net This suggests that localized superheating under pressure can significantly enhance reaction efficiency.

In the reduction of azo dyes to form aminonaphthol hydrochlorides, the reaction is typically carried out under reflux conditions. conscientiabeam.comconscientiabeam.com For instance, the reduction of 1-(1-phenylazo)-2-naphthol with stannous chloride is performed by boiling the mixture gently. conscientiabeam.com While specific pressure optimization is not detailed, the use of reflux indicates that the reaction is conducted at the boiling point of the solvent at atmospheric pressure.

Table 1: General Temperature and Pressure Conditions for Related Naphthylamine Syntheses

| Reaction Type | Temperature Range | Pressure | Notes |

| Bucherer Reaction | Elevated, often >100°C | Elevated (in sealed vessels) | Thermal conversion; pressure maintains reagent concentration. wikipedia.orgacs.orgresearchgate.net |

| Microwave-Assisted Bucherer Reaction | Not specified (Power: 150 W) | Elevated (in closed vessel) | Rapid synthesis (e.g., 30 minutes). researchgate.net |

| Azo Dye Reduction | Reflux temperature of solvent | Atmospheric | Standard conditions for many chemical reductions. conscientiabeam.comconscientiabeam.com |

This table provides generalized conditions based on related synthetic transformations and should be considered as a starting point for the optimization of 1-hydroxy-2-naphthylammonium chloride synthesis.

Green Chemistry Principles in 1-Hydroxy-2-naphthylammonium Chloride Synthesis

The application of green chemistry principles to the synthesis of 1-hydroxy-2-naphthylammonium chloride and its derivatives aims to reduce the environmental impact of the chemical processes. This includes the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions.

One notable green approach is the use of "grindstone chemistry," a solvent-free method where solid reactants are ground together to initiate the reaction. ijcmas.com This technique has been successfully applied to the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols, demonstrating high efficiency and atom economy. ijcmas.com

The use of biodegradable and reusable catalysts is another cornerstone of green synthesis. For example, tannic acid, a naturally occurring polyphenol, has been employed as a mild Lewis acid catalyst in the Betti-type multicomponent synthesis of amidoalkyl naphthols. orientjchem.org Similarly, sulfonic acid-decorated magnetic nanoparticles have been developed as an efficient and recyclable catalyst for the synthesis of 1-amidoalkyl-2-naphthols under environmentally friendly conditions. araku.ac.ir The magnetic nature of the catalyst allows for easy separation and reuse. araku.ac.ir

Deep eutectic solvents (DES) have also emerged as green reaction media for the synthesis of aminonaphthol derivatives. researchgate.net These solvents are often biodegradable, have low toxicity, and can be derived from renewable resources.

The Betti reaction, a multicomponent reaction to produce aminobenzylnaphthols, can be performed under solvent-free conditions at elevated temperatures, which aligns with green chemistry principles by eliminating the need for potentially harmful solvents. nih.gov

Table 2: Green Chemistry Approaches in Aminonaphthol Synthesis

| Green Chemistry Principle | Application in Aminonaphthol Synthesis | Reference(s) |

| Solvent-Free Reactions | Grindstone chemistry for 1-aminoalkyl-2-naphthols; Neat Betti reaction. | ijcmas.comnih.gov |

| Use of Green Solvents | Deep eutectic solvents for Betti base synthesis. | researchgate.net |

| Use of Renewable Feedstocks | Tannic acid as a biodegradable catalyst. | orientjchem.org |

| Catalysis | Reusable magnetic nanoparticle-supported sulfonic acid catalyst. | araku.ac.ir |

Synthesis of Structural Analogs and Functionalized Derivatives of 1-Hydroxy-2-naphthylammonium Chloride

The synthesis of structural analogs and functionalized derivatives of 1-hydroxy-2-naphthylammonium chloride is of great interest for creating molecules with tailored properties. This often involves regioselective functionalization of the naphthalene core or the synthesis of specific stereoisomers.

Regioselective functionalization allows for the introduction of substituents at specific positions on the naphthalene ring, which is crucial for modulating the electronic and steric properties of the molecule. While direct regioselective functionalization of 1-hydroxy-2-naphthylammonium chloride is not extensively documented, methods applied to related naphthalene derivatives can be considered.

The functionalization of naphthalenes can be directed by existing substituent groups. nih.gov For instance, in 1-substituted naphthalenes, C-H activation strategies can be employed to introduce functional groups at various positions. nih.gov The development of methodologies for the regioselective synthesis of polysubstituted naphthalene derivatives is an active area of research. researchgate.net

In the context of 1,2-disubstituted naphthalenes, further substitution is influenced by the directing effects of both the hydroxyl and amino groups. The hydroxyl group is an activating ortho-, para-director, while the ammonium group is a deactivating meta-director. The interplay of these directing effects, along with steric hindrance, will determine the position of further electrophilic substitution.

For example, the synthesis of 1-amino-2-naphthol-4-sulfonic acid is a well-established process, indicating that the 4-position is susceptible to electrophilic attack. orgsyn.org This is consistent with the strong activating and directing effect of the hydroxyl group at position 2.

Many applications of aminonaphthol derivatives, particularly in catalysis and materials science, require enantiomerically pure compounds. The synthesis of chiral, non-racemic 1-hydroxy-2-naphthylammonium chloride analogues can be achieved through two main strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution: This involves separating the enantiomers of a racemic mixture. Common methods include:

Crystallization of Diastereomeric Salts: The racemic aminonaphthol can be reacted with a chiral resolving agent, such as tartaric acid or a chiral quaternary ammonium salt, to form diastereomeric salts. wikipedia.orggoogle.com These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.org The pure enantiomer is then recovered by removing the resolving agent. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using chiral stationary phases can be used to separate enantiomers of aminonaphthol analogs. nih.govnih.gov Polysaccharide-based chiral selectors are often effective for this purpose. nih.govnih.gov

Asymmetric Synthesis: This involves creating the desired enantiomer directly.

Enantioselective Catalysis: The oxidative coupling of naphthol derivatives using chiral catalysts, such as those derived from proline and copper, can produce enantiomerically enriched binaphthols. acs.org Similar strategies could potentially be adapted for the asymmetric synthesis of aminonaphthols.

Use of Chiral Auxiliaries or Reagents: The Betti reaction, when carried out with an enantiopure amine, can lead to the formation of chiral non-racemic aminobenzylnaphthols. researchgate.net

Table 3: Methods for Chiral Synthesis of Aminonaphthol Analogues

| Method | Description | Key Features | Reference(s) |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on solubility. | A classical and often scalable method. | wikipedia.orggoogle.com |

| Chiral Chromatography (HPLC/SFC) | Separation of enantiomers on a column with a chiral stationary phase. | Analytical and preparative scale separation is possible. | nih.govnih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Potentially highly efficient and atom-economical. | acs.org |

| Chiral Pool Synthesis | Incorporation of a chiral building block (e.g., an enantiopure amine in the Betti reaction). | The stereochemistry of the product is derived from the starting material. | researchgate.net |

Chemical Reactivity and Mechanistic Studies of 1 Hydroxy 2 Naphthylammonium Chloride

Electrophilic and Nucleophilic Substitution Reactions of 1-Hydroxy-2-naphthylammonium Chloride

Aromatic substitution reactions involve the replacement of a substituent, typically a hydrogen atom, on the aromatic ring with another group. wikipedia.org The feasibility and outcome of such reactions depend on the nature of the attacking species (electrophile or nucleophile) and the electronic effects of the substituents already present on the ring. wikipedia.orgwikipedia.org

The reactivity of the naphthalene (B1677914) ring in 1-Hydroxy-2-naphthylammonium chloride towards electrophilic aromatic substitution is modulated by the competing electronic effects of the hydroxyl (-OH) and ammonium (B1175870) (-NH₃⁺) groups.

Hydroxyl (-OH) Group: The -OH group is a powerful activating group. Through its electron-donating resonance effect (mesomeric effect), it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. In the case of 2-naphthol (B1666908), this corresponds to positions 1 and 3. chempedia.info

Ammonium (-NH₃⁺) Group: The protonated amino group, -NH₃⁺, is a strongly deactivating group. Its positive charge exerts a powerful electron-withdrawing inductive effect, which significantly reduces the electron density of the naphthalene ring. This deactivation makes the ring much less reactive towards electrophiles. The -NH₃⁺ group is a meta-director.

Nucleophilic aromatic substitution, on the other hand, is facilitated by strong electron-withdrawing groups. wikipedia.orgwikipedia.org The presence of the -NH₃⁺ group makes the naphthalene ring more electron-deficient and thus more susceptible to attack by nucleophiles, although harsh conditions are typically still required unless a good leaving group is present. wikipedia.org

Interactive Table: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Ring Activity | Directing Influence |

| Hydroxyl (-OH) | C2 | +M, -I (Resonance dominates) | Activating | Ortho, Para (to C1, C3) |

| Ammonium (-NH₃⁺) | C1 | -I (Strong inductive) | Deactivating | Meta (to C6, C8) |

| Combined Effect | C1 & C2 | Competing effects | Deactivated overall | C3 most favored |

For substitution reactions on the aromatic ring of 1-Hydroxy-2-naphthylammonium chloride, the primary consideration is regioselectivity rather than stereochemistry. The planarity of the naphthalene ring means that the substitution of a hydrogen atom does not create a chiral center within the ring itself. The outcome is determined by which regioisomer is formed.

Based on the analysis of activating and deactivating patterns, the principal regioisomer formed during electrophilic substitution (e.g., halogenation, nitration) would be the one where the electrophile adds to the C3 position. Attack at other positions is sterically and electronically less favored. For instance, attack at C4 would be para to the deactivating -NH₃⁺ group and less activated by the -OH group.

In reactions involving the substituents themselves, such as the Betti reaction, which involves the condensation of 2-naphthol, an aldehyde, and an amine, new stereocenters can be formed on the alkyl group attached to the nitrogen. researchgate.net However, for substitutions directly on the ring, the outcome is a mixture of constitutional isomers, with the C3-substituted product expected to predominate.

Oxidation-Reduction Chemistry of 1-Hydroxy-2-naphthylammonium Chloride

Redox reactions involve the transfer of electrons, with oxidation being the loss of electrons and reduction being the gain of electrons. bowdoin.edu Aminophenols and their derivatives are known to be active in redox reactions.

1-Amino-2-naphthol (B1212963) and its hydrochloride salt are highly sensitive to atmospheric oxidation. orgsyn.org The presence of both an amino and a hydroxyl group on the same aromatic ring makes the molecule electron-rich and easily oxidized. When first precipitated, 1-amino-2-naphthol is typically white or colorless but quickly darkens in the air to purple or brown, indicating oxidation. orgsyn.orgsciencemadness.org

The oxidation of naphthols can proceed via the formation of naphthoxy radicals. researchgate.net In the case of 1-amino-2-naphthol, oxidation can lead to the formation of quinone-imine structures or further polymerization into complex, colored materials. This high susceptibility to oxidation can be a challenge during its synthesis and storage, often requiring the use of antioxidants like stannous chloride or sodium bisulfite in the reaction or purification steps to prevent degradation. orgsyn.orgorgsyn.org The hydrochloride salt form provides some increased stability compared to the free base, but care must still be taken.

Studies on the electrochemical oxidation of naphthols show that they can form polymeric films on electrode surfaces. mdpi.com The oxidation potential of 1-naphthol (B170400) is generally lower than that of 2-naphthol, indicating it is more easily oxidized. mdpi.com

1-Hydroxy-2-naphthylammonium chloride is itself commonly prepared through a reductive process. The most prevalent synthetic routes involve the reduction of azo dyes or nitroso compounds derived from 2-naphthol. orgsyn.orgconscientiabeam.com This approach avoids handling β-naphthylamine, a known carcinogen. orgsyn.org

A common precursor is Orange II, an azo dye synthesized from the diazotization of sulfanilic acid and its subsequent coupling with 2-naphthol. sciencemadness.orgconscientiabeam.com The reduction of the azo linkage (-N=N-) in Orange II cleaves the molecule to yield 1-amino-2-naphthol and sulfanilic acid. Various reducing agents can be employed for this transformation.

Interactive Table: Common Reductive Syntheses of 1-Amino-2-naphthol and its Hydrochloride

| Precursor | Reducing Agent(s) | Key Conditions | Reference(s) |

| Orange II (Azo Dye) | Sodium Dithionite (Na₂S₂O₄) | Aqueous solution, heated to ~85°C | sciencemadness.org |

| Orange II (Azo Dye) | Stannous Chloride (SnCl₂) | Reflux in methylated spirit | conscientiabeam.comyoutube.com |

| Nitroso-β-naphthol | Stannous Chloride (SnCl₂) / HCl | Acidic medium | orgsyn.org |

| 1-Benzeneazo-2-naphthol-4-sulfonic acid | Stannous Chloride (SnCl₂) / HCl | Acidic reduction | orgsyn.org |

After reduction, the resulting 1-amino-2-naphthol is often immediately treated with hydrochloric acid to precipitate it as the more stable hydrochloride salt, which also aids in its purification. orgsyn.orgconscientiabeam.com

Proton Transfer Dynamics in 1-Hydroxy-2-naphthylammonium Chloride Systems

Proton transfer (PT) is a fundamental chemical reaction. bowdoin.edu In molecules containing both acidic and basic functional groups, such as 1-Hydroxy-2-naphthylammonium chloride, proton transfer can occur intramolecularly or be mediated by the solvent. Aminonaphthols are considered bifunctional photoacids, as they possess both an acidic hydroxyl group and a basic amino group, and their proton transfer behavior can be initiated by photoexcitation. bowdoin.eduacs.orgrsc.org

Upon electronic excitation with light, the acidity and basicity of the functional groups can change dramatically. bowdoin.edu For aminonaphthols, this can lead to excited-state proton transfer (ESPT). Depending on the pH of the solution, aminonaphthols can exist in several forms in the ground state, including a cation (protonated amine, -NH₃⁺), a neutral species, and an anion. An additional zwitterionic form (internal salt, -NH₃⁺ and -O⁻) can become accessible in the excited state. bowdoin.eduacs.org

The protonation state of the amino group functions as a pH-dependent "on/off" switch for the photoacidity of the hydroxyl group. rsc.org When the amino group is protonated (as in 1-Hydroxy-2-naphthylammonium chloride), the photoacidity of the -OH group is significantly enhanced. acs.orgrsc.org

A study specifically investigating 1-ammonium-2-naphthol (1N2OH), the cationic form of 1-amino-2-naphthol, revealed divergent ESPT pathways depending on the solvent. rsc.org

In water: ESPT was observed to occur from both the hydroxyl (-OH) and the ammonium (-NH₃⁺) sites. The excited cation can deprotonate from the -OH group to form a zwitterion or from the -NH₃⁺ group to form the neutral species.

In methanol (B129727): ESPT was observed only at the ammonium (-NH₃⁺) site. The excited cation forms the neutral species, but no deprotonation from the -OH group was noted. rsc.org

This behavior highlights the critical role of the solvent in mediating proton transfer pathways. In water, which can effectively solvate both protons and ions, both PT channels are open. In less polar or less structured solvents like methanol or acetonitrile, the pathways can be selectively favored or shut down. bowdoin.edursc.org

Interactive Table: Excited-State Proton Transfer (ESPT) in 1-Ammonium-2-naphthol

| Solvent | ESPT at -OH Site | ESPT at -NH₃⁺ Site | Outcome(s) | Reference |

| Water | Yes | Yes | Formation of zwitterion and neutral species | rsc.org |

| Methanol | No | Yes | Formation of neutral species only | rsc.org |

| Acetonitrile | No | Yes (in related 8N2OH) | Formation of neutral species | bowdoin.edu |

Ground-State Proton Equilibria and Thermodynamics

In aqueous solution, 1-Hydroxy-2-naphthylammonium chloride exists in equilibrium with several prototropic forms, including a neutral species (2-amino-1-naphthol), an anion, and a zwitterion. The distribution of these species is governed by the pH of the solution and the acid dissociation constants (pKa) of the hydroxyl (-OH) and protonated amino (-NH3+) groups. bowdoin.edu

The ammonium group (-NH3+) is more acidic than the hydroxyl group. Studies on related aminonaphthol compounds, such as 7-amino-2-naphthol (B1202560) and 8-amino-2-naphthol (B94697), provide insight into the approximate pKa values. For these isomers, the pKa for the deprotonation of the ammonium group is approximately 4.3-4.4, while the pKa for the hydroxyl group is around 9.5-9.6. bowdoin.edu The ground-state pKa for the parent 2-naphthol is similarly reported to be about 9.5. bowdoin.edufranklycaroline.com

These equilibria can be summarized as follows:

Cation ⇌ Neutral + H⁺ : Deprotonation of the ammonium group occurs in acidic conditions.

Neutral ⇌ Anion + H⁺ : Deprotonation of the hydroxyl group occurs in basic conditions.

Table 1: Approximate Ground-State pKa Values for Aminonaphthol Functional Groups

| Functional Group | Compound | Approximate pKa |

| Ammonium (-NH3+) | 7-amino-2-naphthol | 4.4 ± 0.2 |

| Ammonium (-NH3+) | 8-amino-2-naphthol | 4.3 ± 0.2 |

| Hydroxyl (-OH) | 7-amino-2-naphthol | 9.6 ± 0.1 |

| Hydroxyl (-OH) | 8-amino-2-naphthol | 9.5 ± 0.1 |

| Hydroxyl (-OH) | 2-naphthol | 9.5 |

Data derived from studies on related isomers. bowdoin.edu

Excited-State Proton Transfer (ESPT) Mechanisms and Kinetics

Upon photoexcitation, the acidity of the functional groups in aminonaphthols can change dramatically, leading to Excited-State Proton Transfer (ESPT). Unlike many aminonaphthol derivatives that only exhibit ESPT from the hydroxyl site, bifunctional isomers can undergo proton transfer from either the -OH or the -NH3+ group, depending on the conditions. acs.org

For 1-Hydroxy-2-naphthylammonium chloride (the cationic form), excitation can lead to two distinct ESPT pathways:

Proton transfer from the -OH group : This results in the formation of an excited-state zwitterion.

Proton transfer from the -NH3+ group : This results in the formation of the excited-state neutral species.

The kinetics of these processes are highly sensitive to the molecular structure and environment. The conversion of the electron-donating -NH2 group into the electron-withdrawing -NH3+ group significantly enhances the photoacidity of the hydroxyl group, causing a reduction of over 7 pKa units in the excited state for related isomers. acs.org This makes the hydroxyl proton exceptionally labile upon excitation. Time-resolved studies on similar molecules show that zwitterion formation can occur, indicating ESPT from the hydroxyl group is a key deactivation pathway for the excited cation. rsc.org

Solvent and pH Effects on Proton Transfer

Solvent properties and solution pH are critical factors that modulate the ESPT pathways and kinetics of 1-Hydroxy-2-naphthylammonium chloride. The ability of the solvent to donate or accept hydrogen bonds can stabilize different excited-state species, thereby directing the reaction along a specific path. bowdoin.edu

Solvent Effects: Studies on 8-amino-2-naphthol reveal a distinct solvent-dependent mechanism for the excited cation:

In water , a protic solvent capable of donating and accepting hydrogen bonds, the excited cation primarily forms the zwitterion. This indicates that ESPT occurs from the hydroxyl (-OH) group. bowdoin.edubowdoin.edu

In aprotic solvents like acetonitrile and tetrahydrofuran (THF) , which are only hydrogen bond acceptors, the excited cation deprotonates at the ammonium (-NH3+) site to form the neutral species. bowdoin.edubowdoin.edu

In methanol , no significant ESPT was observed, highlighting the complex role of specific solvent-solute interactions. bowdoin.edu

pH Effects: The pH of the solution acts as a molecular "switch" for the photoacidity of the hydroxyl group. rsc.org The protonation state of the amino group in the ground state dictates the subsequent excited-state behavior. acs.org

At low pH , where the molecule exists as the 1-Hydroxy-2-naphthylammonium cation, excitation leads to a dramatic increase in the acidity of the -OH group, turning "on" the ESPT pathway from this site. rsc.org

At neutral or high pH , where the amino group is deprotonated (-NH2), the photoacidity of the -OH group is significantly suppressed, and its excited-state pKa* value becomes similar to its ground-state pKa, effectively turning "off" this ESPT channel. rsc.org

Table 2: Solvent Influence on the Excited-State Proton Transfer (ESPT) Pathway of the Cationic Form of Aminonaphthols

| Solvent | Solvent Type | Predominant ESPT Pathway | Resulting Species |

| Water | Protic | Deprotonation of -OH | Zwitterion |

| Acetonitrile | Aprotic H-bond acceptor | Deprotonation of -NH3+ | Neutral |

| Tetrahydrofuran (THF) | Aprotic H-bond acceptor | Deprotonation of -NH3+ | Neutral |

| Methanol | Protic | No ESPT observed | Cation |

Data based on studies of the 8-amino-2-naphthol isomer. bowdoin.edubowdoin.edu

Rearrangement Reactions and Isomerization Pathways of 1-Hydroxy-2-naphthylammonium Chloride

Interactions with Metal Ions and Coordination Chemistry of 1-Hydroxy-2-naphthylammonium Chloride

While specific studies detailing the coordination chemistry of 1-Hydroxy-2-naphthylammonium chloride or its parent base, 2-amino-1-naphthol (B1222171), are sparse, its structure suggests potential as a chelating ligand. The molecule contains two potential donor sites: the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group.

This N,O-donor set allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal ion. rsc.orgnih.gov The coordination number and geometry of the resulting metal complex would depend on the specific metal ion, its oxidation state, and the reaction conditions. youtube.comyoutube.com For instance, similar aminophenol and aminothiophenol ligands are known to form stable complexes with a variety of transition metals, such as iron(II), iron(III), cobalt(II), and nickel(II). nih.govtandfonline.com The deprotonation of the hydroxyl group would likely be required for strong coordination to a metal center.

Photochemical and Photophysical Processes of 1-Hydroxy-2-naphthylammonium Chloride

The photophysics of 1-Hydroxy-2-naphthylammonium chloride is dominated by the excited-state proton transfer (ESPT) processes discussed previously. Absorption of a photon promotes the molecule to an excited singlet state (S1), initiating a cascade of relaxation events. acs.org

The primary photophysical pathways include:

Fluorescence: Radiative decay from the S1 state back to the ground state (S0). The observed fluorescence can originate from any of the excited-state species (cation, zwitterion, neutral, or anion), resulting in complex emission spectra that are highly dependent on solvent and pH. semanticscholar.orgresearchgate.net The large Stokes shift observed in some environments is a hallmark of ESPT.

Internal Conversion & Vibrational Relaxation: Non-radiative decay processes where the molecule relaxes to a lower electronic or vibrational state. libretexts.org

Intersystem Crossing: A non-radiative transition from the singlet excited state (S1) to a triplet excited state (T1).

Photochemical Reaction: The excited molecule undergoes a chemical transformation, such as the proton transfer that leads to the formation of zwitterionic or neutral species. acs.orgbowdoin.edu

Upon excitation, an intramolecular charge transfer occurs, which alters the electron density across the naphthalene ring system and at the functional groups, thereby driving the changes in acidity and facilitating the proton transfer reactions. acs.org The formation of transient species, such as the excited zwitterion, is a key feature of its photochemistry in protic environments. bowdoin.edusemanticscholar.org

Advanced Spectroscopic and Structural Elucidation of 1 Hydroxy 2 Naphthylammonium Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Hydroxy-2-naphthylammonium Chloride

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Although specific experimental NMR data for 1-Hydroxy-2-naphthylammonium chloride is not widely available in the public domain, the expected chemical shifts and structural information can be predicted based on the analysis of similar aminonaphthol derivatives and fundamental principles of NMR spectroscopy.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1-Hydroxy-2-naphthylammonium chloride is anticipated to display a series of signals corresponding to the aromatic protons, the amine (-NH₃⁺) protons, and the hydroxyl (-OH) proton. The aromatic protons on the naphthalene (B1677914) ring system will appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) will be dictated by the substitution pattern and the electronic effects of the hydroxyl and ammonium (B1175870) groups. The protons of the ammonium group (-NH₃⁺) are expected to be exchangeable and may appear as a broad singlet, with a chemical shift that can be influenced by the solvent, concentration, and temperature. The hydroxyl proton signal is also expected to be a broad singlet and its position is highly dependent on hydrogen bonding interactions.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Hydroxy-2-naphthylammonium Chloride (Note: These are predicted values based on analogous structures and may not represent actual experimental data.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | m |

| -NH₃⁺ | Variable (broad) | s (br) |

| -OH | Variable (broad) | s (br) |

Two-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons on the naphthalene ring, aiding in their specific assignment. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Functional Group Identification and Band Assignments

Table 3: Key IR and Expected Raman Vibrational Frequencies for 1-Hydroxy-2-naphthylammonium Chloride

| Vibrational Mode | IR Frequency (cm⁻¹) (KBr Wafer) nih.gov | Expected Raman Frequency (cm⁻¹) | Assignment |

| O-H Stretch | ~3400 (broad) | Weak | Hydrogen-bonded hydroxyl group |

| N-H Stretch | ~3200-2800 (broad) | Weak | Ammonium group (NH₃⁺) |

| Aromatic C-H Stretch | ~3100-3000 | Strong | Naphthalene ring C-H bonds |

| C=C Aromatic Stretch | ~1600-1450 | Strong | Naphthalene ring skeletal vibrations |

| C-O Stretch | ~1250 | Moderate | Phenolic C-O bond |

| C-N Stretch | ~1100 | Moderate | Aromatic C-N bond |

The broadness of the O-H and N-H stretching bands in the IR spectrum is a strong indicator of extensive hydrogen bonding within the crystal lattice of the compound.

Hydrogen Bonding Network Analysis

The presence of both a hydroxyl (-OH) group and an ammonium (-NH₃⁺) group, along with the chloride counter-ion, facilitates the formation of a complex hydrogen bonding network in the solid state of 1-Hydroxy-2-naphthylammonium chloride. This network significantly influences the physical and spectroscopic properties of the compound.

In the IR spectrum, the broad absorption observed in the high-frequency region (approximately 2800-3400 cm⁻¹) is a classic signature of strong intermolecular hydrogen bonding involving the O-H and N-H groups. nih.gov These groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms, as well as the chloride ion, can act as hydrogen bond acceptors. This extensive network of interactions leads to a lowering and broadening of the stretching frequencies of the involved bonds compared to their non-hydrogen-bonded states. The analysis of these spectral features provides critical insight into the supramolecular architecture of the compound.

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Studies

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides significant insights into the electronic structure and photophysical properties of molecules. For 1-Hydroxy-2-naphthylammonium chloride, these methods reveal the nature of its chromophoric system and its response to environmental changes.

Electronic Transitions and Chromophoric Behavior

The UV-Vis absorption spectrum of 1-Hydroxy-2-naphthylammonium chloride is dominated by the naphthalene ring system, which acts as the primary chromophore. The electronic transitions observed are typically of the π → π* type, involving the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic system. libretexts.org The presence of the hydroxyl (-OH) and ammonium (-NH3+) substituents on the naphthalene ring significantly influences the energy of these transitions.

The hydroxyl group, an electron-donating group, and the ammonium group, an electron-withdrawing group, modify the electron density distribution across the naphthalene core. This perturbation affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the absorption maxima (λ_max) of 1-Hydroxy-2-naphthylammonium chloride are shifted compared to unsubstituted naphthalene. For instance, 1-aminonaphthalene, a related compound, shows a significant red shift in its absorption spectrum compared to naphthalene, indicating a reduction in the HOMO-LUMO energy gap. researchgate.net The electronic transitions in molecules with large π systems, like naphthalene, are highly energetic, but conjugation and substituent effects can shift these absorptions into the accessible UV-Vis range (220–700 nm). libretexts.org

Table 1: Illustrative Electronic Transitions for Naphthalene-Based Compounds

| Compound | Transition Type | Typical Absorption Wavelength (λ_max) |

| Naphthalene | π → π | ~221 nm, 286 nm |

| 1-Aminonaphthalene | π → π | ~332 nm researchgate.net |

| 1-Naphthol (B170400) | π → π* | ~290 nm |

Note: This table provides representative data for analogous compounds to illustrate the effect of substituents on the naphthalene chromophore.

Fluorescence Quantum Yield and Lifetime Measurements

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. The fluorescence quantum yield (Φ_f) and lifetime (τ_f) are critical parameters that describe the efficiency and dynamics of the emission process. The quantum yield is the ratio of photons emitted to photons absorbed, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state. nih.gov

Table 2: Representative Fluorescence Lifetimes for Aromatic Compounds

| Compound | Solvent | Fluorescence Lifetime (τ_f) in ns |

| Rhodamine 6G | Ethanol | ~4.34 nih.gov |

| NADH (Bound State 1) | Aqueous Buffer | ~2.0 nih.gov |

| NADH (Bound State 2) | Aqueous Buffer | ~7.7 nih.gov |

Note: This table shows examples of fluorescence lifetimes for well-studied fluorescent molecules to provide context.

Solvatochromic and Halochromic Effects on Spectral Properties

The spectral properties of 1-Hydroxy-2-naphthylammonium chloride are sensitive to its environment, a phenomenon that can be probed through solvatochromic and halochromic studies.

Solvatochromism describes the change in the color of a solution, or more broadly, a shift in the absorption or emission spectra, when the solute is dissolved in different solvents. wikipedia.org These shifts are caused by differential solvation of the ground and excited electronic states of the molecule. The polarity, hydrogen bonding capability, and polarizability of the solvent are key factors. nih.gov A bathochromic (red) shift occurs if the excited state is more stabilized by the solvent than the ground state, while a hypsochromic (blue) shift occurs if the ground state is more stabilized. wikipedia.org Given the polar hydroxyl and ammonium groups, 1-Hydroxy-2-naphthylammonium chloride is expected to exhibit significant solvatochromism.

Halochromism refers to the spectral changes induced by a change in pH or the presence of specific ions. The hydroxyl and ammonium groups on the naphthalene ring are pH-sensitive. At varying pH values, the protonation state of these groups will change, altering their electron-donating or -withdrawing character and thus modifying the electronic transitions. For example, deprotonation of the hydroxyl group to form a phenolate (B1203915) would introduce a strong electron-donating group, likely causing a significant bathochromic shift in the absorption spectrum. Similarly, changes in the ionic environment, such as the addition of salts, can lead to spectral shifts due to specific ion-pairing interactions or changes in the bulk solvent properties. nih.gov

Mass Spectrometry (MS) Techniques for 1-Hydroxy-2-naphthylammonium Chloride

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elucidating the structure of compounds.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule, thereby confirming its molecular formula. For 1-Hydroxy-2-naphthylammonium chloride (C₁₀H₁₀NO·HCl), the cationic species observed in the mass spectrometer would be [C₁₀H₁₀NO + H]⁺, which corresponds to the protonated form of 1-amino-2-naphthol (B1212963).

The theoretical exact mass of the protonated molecule [C₁₀H₁₀NO + H]⁺ can be calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). By comparing this theoretical mass to the experimentally measured mass from an HRMS instrument (like a TOF or Orbitrap analyzer), the molecular formula can be unequivocally confirmed, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov

Table 3: High-Resolution Mass Data for the Cation of 1-Hydroxy-2-naphthylammonium Chloride

| Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| Protonated Cation | [C₁₀H₁₀NO + H]⁺ | 160.0808 |

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are mass-analyzed. nationalmaglab.org This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation is typically induced by collision with an inert gas, known as collision-induced dissociation (CID). wikipedia.org

For the protonated cation of 1-hydroxy-2-naphthylamine ([M+H]⁺, m/z 160.08), the fragmentation pathway would be dictated by the stability of the resulting fragments. Common fragmentation patterns for related compounds involve the loss of small, stable neutral molecules. nih.gov

Plausible Fragmentation Pathways:

Loss of water (H₂O): The hydroxyl group can be eliminated as a neutral water molecule, leading to a fragment ion at m/z 142.07.

Loss of ammonia (B1221849) (NH₃): The amino group can be lost, resulting in a fragment at m/z 143.05.

Loss of carbon monoxide (CO): Following ring cleavage or rearrangement, the loss of CO is a common pathway for phenolic compounds, which could lead to a fragment at m/z 132.09.

By analyzing the m/z values of these product ions, a detailed picture of the molecule's connectivity and structure can be constructed. researchgate.netnih.gov

Table 4: Predicted Major Fragments in Tandem MS of [C₁₀H₁₀NO + H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) |

| 160.08 | H₂O | [C₁₀H₈N]⁺ | 142.07 |

| 160.08 | NH₃ | [C₁₀H₇O]⁺ | 143.05 |

| 160.08 | CO | [C₉H₈N]⁺ | 132.09 |

Note: These fragmentation pathways are predicted based on the chemical structure and general fragmentation rules.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Unit Cell Parameters and Space Group Determination

A fundamental outcome of an XRD analysis is the determination of the unit cell parameters (the lengths of the cell edges, a, b, and c, and the angles between them, α, β, and γ) and the space group, which describes the symmetry of the crystal. acs.org

For 1-Hydroxy-2-naphthylammonium chloride, no specific crystallographic data has been published. However, analysis of related compounds can provide an indication of the likely crystal system. For instance, ammonium chloride itself crystallizes in the cubic system with the space group P m -3 m. nih.gov More complex organic ammonium chlorides often exhibit lower symmetry. For example, thiourea-modified ammonium chloride has been reported to crystallize in the orthorhombic system. mililink.com It is therefore plausible that 1-Hydroxy-2-naphthylammonium chloride would crystallize in a system such as monoclinic or orthorhombic, which are common for organic salts.

Table 1: Hypothetical Unit Cell Parameters for 1-Hydroxy-2-naphthylammonium Chloride (Note: The following data is illustrative and not based on experimental results for the specified compound.)

| Parameter | Value |

| Crystal System | Monoclinic / Orthorhombic (Hypothesized) |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Intermolecular Interactions and Crystal Packing

The arrangement of the naphthyl rings, potentially involving π-π stacking, would also be a key feature of the crystal structure. The planarity and aromaticity of the naphthalene system would influence the packing efficiency and the stability of the crystalline solid. Understanding these interactions is crucial for crystal engineering, as they govern properties like solubility and melting point. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. nih.govcambridge.org

For 1-Hydroxy-2-naphthylammonium chloride, an XPS analysis would be expected to detect the presence of carbon (C), nitrogen (N), oxygen (O), and chlorine (Cl). High-resolution spectra of the C 1s, N 1s, O 1s, and Cl 2p regions would provide detailed information about the chemical environment of each element.

C 1s Spectrum: The C 1s spectrum would likely be complex, with distinct peaks corresponding to the aromatic carbon atoms of the naphthalene ring and any carbon atoms bonded to the hydroxyl or ammonium groups.

N 1s Spectrum: The N 1s spectrum is particularly informative. A binding energy in the region of 401-402 eV would be characteristic of the positively charged nitrogen in the ammonium group (-NH₃⁺).

O 1s Spectrum: The O 1s peak would correspond to the hydroxyl group.

Cl 2p Spectrum: The Cl 2p spectrum would show a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) characteristic of the chloride anion.

Table 2: Expected XPS Binding Energies for 1-Hydroxy-2-naphthylammonium Chloride (Note: These are typical binding energy ranges for the specified functional groups and are not experimental data for the target compound.)

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |

| ~286.0 | C-O, C-N | ||

| Nitrogen | N 1s | ~401.5 | Ammonium (-NH₃⁺) |

| Oxygen | O 1s | ~533.0 | Hydroxyl (-OH) |

| Chlorine | Cl 2p₃/₂ | ~198.5 | Chloride (Cl⁻) |

Advanced Time-Resolved Spectroscopic Techniques for 1-Hydroxy-2-naphthylammonium Chloride

Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence spectroscopy, are powerful tools for investigating the dynamics of excited electronic states in molecules. These methods can track the fate of a molecule on timescales ranging from femtoseconds to seconds after it absorbs light.

For 1-Hydroxy-2-naphthylammonium chloride, the naphthalene chromophore would be the primary site of photoexcitation. Upon absorption of UV light, the molecule would be promoted to an excited singlet state. The subsequent decay pathways could include:

Fluorescence: Radiative decay back to the ground state, emitting a photon. The fluorescence lifetime and quantum yield would be sensitive to the molecular environment.

Intersystem Crossing: Transition to a triplet excited state, which would have a much longer lifetime.

Excited-State Proton Transfer (ESPT): The acidity of the hydroxyl and ammonium groups can change significantly in the excited state. researchgate.net Time-resolved spectroscopy could reveal if proton transfer to or from the solvent or the chloride counter-ion occurs on the excited-state potential energy surface. The fluorescence of naphthols is known to be sensitive to their deprotonation state. nih.gov

Non-radiative Decay: De-excitation through vibrational relaxation without the emission of light.

Studying these dynamics would provide a detailed picture of the photophysics and photochemistry of 1-Hydroxy-2-naphthylammonium chloride.

Table 3: Potential Excited-State Processes in 1-Hydroxy-2-naphthylammonium Chloride (Note: This table lists hypothetical processes and the techniques to study them, as no specific experimental data is available.)

| Excited-State Process | Probing Technique | Expected Timescale |

| Vibrational Relaxation | Transient Absorption | Femtoseconds to picoseconds |

| Fluorescence | Time-Resolved Fluorescence | Nanoseconds |

| Intersystem Crossing | Transient Absorption | Picoseconds to nanoseconds |

| Excited-State Proton Transfer | Transient Absorption / Time-Resolved Fluorescence | Picoseconds to nanoseconds |

Computational and Theoretical Insights into 1 Hydroxy 2 Naphthylammonium Chloride

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) Studies of Ground-State Properties

No specific DFT studies on the ground-state properties of 1-Hydroxy-2-naphthylammonium chloride were found in the available literature. Such a study would typically involve optimizing the molecular geometry to find the most stable arrangement of atoms and calculating electronic properties like orbital energies (HOMO, LUMO), electrostatic potential, and atomic charges to understand the molecule's reactivity and stability.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

There is no available research applying TD-DFT methods to 1-Hydroxy-2-naphthylammonium chloride. TD-DFT is the standard method for investigating the electronic excited states of molecules. elixirpublishers.com This type of analysis would be used to predict the compound's UV-Vis absorption spectrum, providing insights into its photophysical properties, such as excitation energies and oscillator strengths. researchgate.net

Ab Initio and Semi-Empirical Methods for Conformational Analysis

A conformational analysis of 1-Hydroxy-2-naphthylammonium chloride using ab initio or semi-empirical methods has not been published. This type of study would explore the different spatial arrangements (conformers) of the molecule by rotating its flexible bonds, determining their relative energies to identify the most stable conformations.

Molecular Dynamics Simulations of 1-Hydroxy-2-naphthylammonium Chloride in Solution

Solvation Shell Dynamics and Solvent Reorganization

No molecular dynamics simulations detailing the solvation shell or solvent reorganization around 1-Hydroxy-2-naphthylammonium chloride have been documented. These simulations would model the interactions between the compound and solvent molecules (e.g., water), analyzing the structure and dynamics of the solvent molecules in the immediate vicinity of the ion and how they exchange with the bulk solvent. frontiersin.org

Proton Transfer Pathway Modeling

Specific computational models for proton transfer pathways involving 1-Hydroxy-2-naphthylammonium chloride are not available. While studies on proton transfer for related molecules like 1-hydroxy-2-naphthaldehyde (B49639) exist nih.gov, this data is not transferable. Modeling would be required to investigate the mechanisms and energy barriers associated with the transfer of a proton from the hydroxyl or ammonium (B1175870) group to surrounding solvent molecules or other acceptors.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic signatures of molecules, offering insights that complement and guide experimental work. For 1-Hydroxy-2-naphthylammonium chloride, methods based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are particularly valuable for predicting a range of spectra, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy.

The process begins with the optimization of the ground-state molecular geometry of 1-Hydroxy-2-naphthylammonium chloride using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This step is crucial as the accuracy of the predicted spectra is highly dependent on the quality of the calculated molecular structure. Following geometry optimization, vibrational frequency calculations can be performed to predict the IR and Raman spectra. These calculations provide the wavenumbers and intensities of the vibrational modes of the molecule. Theoretical vibrational spectra are instrumental in assigning the experimentally observed bands to specific molecular motions.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. These calculations yield theoretical chemical shifts that, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR data and the structural elucidation of the compound and its analogs.

The prediction of electronic transitions, which are observed in UV-Vis spectroscopy, is accomplished using TD-DFT calculations. These calculations provide information about the excitation energies and oscillator strengths of the electronic transitions. The calculated absorption maxima (λmax) can then be compared with experimental UV-Vis spectra to understand the electronic structure and chromophoric properties of 1-Hydroxy-2-naphthylammonium chloride.

A hypothetical representation of theoretically predicted spectroscopic data for 1-Hydroxy-2-naphthylammonium chloride is presented in the table below. This data is illustrative of the type of information that can be obtained from computational studies.

Table 1: Predicted Spectroscopic Data for 1-Hydroxy-2-naphthylammonium Chloride

| Spectroscopic Technique | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 3450 | O-H stretch |

| 3100-3000 | N-H stretch | ||

| 1620 | C=C stretch (naphthalene ring) | ||

| 1250 | C-O stretch | ||

| ¹H NMR Spectroscopy | Chemical Shift (ppm) | 10.2 | -OH |

| 8.5 | -NH₃⁺ | ||

| 7.2-8.0 | Aromatic protons | ||

| ¹³C NMR Spectroscopy | Chemical Shift (ppm) | 155.0 | C-OH |

| 120.0-135.0 | Aromatic carbons |

| UV-Vis Spectroscopy | λmax (nm) | 280, 330 | π → π* transitions |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed insights into reaction pathways, intermediates, and transition states that are often difficult to characterize experimentally. For 1-Hydroxy-2-naphthylammonium chloride, computational studies can be employed to investigate its reactivity in various chemical transformations.

The exploration of a reaction mechanism typically involves mapping the potential energy surface (PES) of the reaction. This is achieved by calculating the energies of reactants, products, intermediates, and transition states. Transition state theory is a cornerstone of these studies, where a transition state represents the highest energy point along the reaction coordinate, connecting reactants to products.

Computational methods, particularly DFT, are used to locate and characterize the geometry of transition states. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier of the reaction, a critical parameter that governs the reaction rate.

For instance, a hypothetical reaction involving the oxidation of the hydroxyl group of 1-Hydroxy-2-naphthylammonium chloride can be investigated computationally. The reaction pathway could be modeled to identify the transition state structure and calculate the activation energy. Such a study would provide valuable information on the feasibility of the reaction and the factors that influence its kinetics.

Below is an illustrative table summarizing the calculated energies for a hypothetical reaction involving 1-Hydroxy-2-naphthylammonium chloride.

Table 2: Calculated Energies for a Hypothetical Reaction of 1-Hydroxy-2-naphthylammonium Chloride

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | B3LYP/6-31G(d) | 0.0 |

| Transition State | B3LYP/6-31G(d) | +25.5 |

| Intermediates | B3LYP/6-31G(d) | -5.2 |

Quantitative Structure-Activity Relationships (QSAR) Modeling for 1-Hydroxy-2-naphthylammonium Chloride Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For analogs of 1-Hydroxy-2-naphthylammonium chloride, QSAR studies can be instrumental in designing new compounds with desired properties, such as enhanced biological activity or specific reactivity.

A QSAR study involves several key steps. First, a dataset of compounds with known activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Next, a mathematical model is developed to correlate the calculated descriptors with the observed activity. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, can be used for this purpose. The goal is to create a model that can accurately predict the activity of new, untested compounds based on their calculated descriptors.

The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. A validated QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis and testing of the most promising candidates.

A hypothetical QSAR study on a series of 1-Hydroxy-2-naphthylammonium chloride analogs is presented in the table below, illustrating the relationship between selected molecular descriptors and a hypothetical biological activity.

Table 3: Hypothetical QSAR Data for 1-Hydroxy-2-naphthylammonium Chloride Analogs

| Analog | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|---|

| 1 | 195.65 | 1.8 | 3.5 | 12.5 |

| 2 | 209.68 | 2.1 | 3.8 | 9.8 |

| 3 | 225.65 | 1.5 | 3.2 | 15.2 |

| 4 | 239.71 | 2.5 | 4.1 | 7.5 |

Environmental Transformation and Fate of 1 Hydroxy 2 Naphthylammonium Chloride

Abiotic Degradation Pathways of 1-Hydroxy-2-naphthylammonium Chloride

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For 1-Hydroxy-2-naphthylammonium chloride, key abiotic degradation pathways are expected to include hydrolysis, photolysis, and oxidation by environmental oxidants.

Table 1: Inferred Hydrolysis Behavior of 1-Hydroxy-2-naphthylammonium Chloride based on Analogous Compounds

| pH Range | Expected Predominant Form | Potential for Hydrolysis | Inferred Mechanism (based on amide hydrolysis) |

| Acidic | Protonated (Ammonium ion) | Potentially slow | Acid-catalyzed, involving protonation and nucleophilic attack by water. youtube.comyoutube.com |

| Neutral | Equilibrium between protonated and neutral forms | Dependent on specific pKa | A mix of acid and base-catalyzed mechanisms may occur, though likely slow. |

| Basic | Neutral (Amino group) | Potentially enhanced compared to neutral pH | Base-catalyzed, involving nucleophilic attack by hydroxide (B78521) ions. youtube.com |

Photolysis is the degradation of a chemical compound by light. Aromatic compounds, particularly those with hydroxyl and amino functional groups like 1-Hydroxy-2-naphthylammonium chloride, are often susceptible to photolytic degradation. Studies on aminonaphthols have shown that they undergo photochemical reactions upon laser desorption/ionization, leading to the formation of various monomeric and dimeric ions. nih.gov This suggests that the absorption of light energy can lead to the cleavage of chemical bonds within the molecule.

The influence of the light spectrum is crucial, as the compound will only degrade if it absorbs light at the wavelengths present in the environment (primarily UV-A and visible light). The photolysis of other aromatic compounds, such as aminopyralid, has been shown to be a significant degradation pathway in aqueous environments, with a half-life of just 0.6 days under certain conditions. epa.gov The presence of photosensitizers in the environment, such as humic acids, can also accelerate the photolytic degradation of organic compounds.

Environmental oxidants such as hydroxyl radicals (•OH), ozone (O₃), and manganese oxides can play a significant role in the abiotic degradation of 1-Hydroxy-2-naphthylammonium chloride. The hydroxyl radical is a highly reactive species that can initiate the oxidation of many organic compounds. researchgate.net

Studies on the oxidation of 1-naphthol (B170400) and 2-naphthol (B1666908) have shown that they react rapidly with hydroxyl radicals, leading to the formation of dihydroxynaphthalenes and naphthoquinones as primary oxidation products. researchgate.netnih.gov Similarly, the chemical degradation of naphthol in the presence of manganese oxide has been observed, with aqueous naphthol concentrations decreasing to non-detectable levels in 9 days. nih.gov The presence of an amino group in 1-Hydroxy-2-naphthylammonium chloride may influence the sites of oxidative attack and the resulting degradation products.

Table 2: Potential Oxidation of 1-Hydroxy-2-naphthylammonium Chloride by Environmental Oxidants (based on naphthol degradation)

| Oxidant | Potential Reactivity | Inferred Products | Reference |

| Hydroxyl Radicals (•OH) | High | Dihydroxynaphthalenes, Naphthoquinones | researchgate.netnih.gov |

| Manganese Oxides | Moderate | Oxidized naphthol derivatives | nih.gov |

| Ozone (O₃) | Likely | Oxidized and ring-cleavage products | General principle of ozone oxidation |

Biotic Degradation of 1-Hydroxy-2-naphthylammonium Chloride

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of organic pollutants from the environment.

Under aerobic conditions (in the presence of oxygen), many aromatic compounds can be effectively degraded by microorganisms. Studies on the biodegradation of naphthol have shown that it can be completely degraded in aerobic soil-water systems within a few days. nih.gov For instance, a strain of Pseudomonas was found to degrade 95.3% of 1-naphthol within 24 hours. researchgate.net Similarly, a Bacillus badius strain demonstrated 100% degradation of alpha-naphthol within 24 hours. aelsindia.com

The biodegradation of 1-naphthylamine (B1663977) has also been studied, revealing a pathway initiated by glutamylation, followed by oxidation to 1,2-dihydroxynaphthalene, which then enters the well-established naphthalene (B1677914) degradation pathway. elifesciences.orgbiorxiv.org This suggests that microorganisms possess the enzymatic machinery to break down the aminonaphthalene structure. The degradation of 2-naphthol has been enhanced by the combined action of the fungus Aspergillus niger and the bacterium Bacillus subtilis. nih.gov The rate of aerobic soil degradation can be influenced by factors such as soil organic carbon content, with half-lives for some related compounds ranging from 20 to 166 days. nih.gov

Table 3: Aerobic Biodegradation of Structurally Related Compounds

| Compound | System | Degradation Rate/Efficiency | Reference |

| Naphthol | Soil-water | Complete degradation in 3 days | nih.gov |

| 1-Naphthol | Pure culture (Pseudomonas sp. Y2) | 95.3% degradation in 24 hours | researchgate.net |

| Alpha-Naphthol | Pure culture (Bacillus badius) | 100% degradation in 24 hours | aelsindia.com |

| 1-Naphthylamine | Pure culture (Pseudomonas sp. JS3066) | Utilized as sole carbon and nitrogen source | elifesciences.orgbiorxiv.org |

| 2-Naphthol | Mixed culture (Aspergillus niger and Bacillus subtilis) | 92% degradation in 10 days | nih.gov |

In the absence of oxygen, anaerobic biodegradation can occur, although it is generally a slower process than aerobic degradation for many organic compounds. mdpi.com For naphthol, anaerobic degradation has been observed, with complete removal in 15 days in a soil-water system. nih.gov However, naphthalene and other polycyclic aromatic hydrocarbons (PAHs) showed no significant anaerobic degradation over longer periods in the same study. nih.gov

Microbial Metabolism and Enzyme Systems Involved

The microbial breakdown of 1-Hydroxy-2-naphthylammonium chloride and structurally similar compounds is a key process in its environmental degradation. While specific studies on the complete metabolic pathway of this exact compound are limited, research on related naphthalene derivatives provides significant insights into the enzymatic systems likely involved.

One of the primary enzymatic reactions is hydroxylation. For instance, in Pseudomonas sp. strain C4, which degrades the insecticide carbaryl, the intermediate 1-naphthol is hydroxylated at the ortho position to 1,2-dihydroxynaphthalene by the enzyme 1-naphthol-2-hydroxylase . asm.org This enzyme is a homodimer containing FAD as a prosthetic group and prefers NADPH as a cofactor. asm.org Notably, this enzyme also exhibits activity towards other substituted naphthols, such as 4-chloro-1-naphthol (B146336) and 5-amino-1-naphthol, suggesting its potential role in the metabolism of 1-Hydroxy-2-naphthylammonium chloride. asm.orgresearchgate.net